Manganese;molybdenum;sulfanylidenenickel
Description
Contextualization within Polymetallic Chalcogenide Cluster Chemistry and Coordination Science
Polymetallic chalcogenide clusters are a class of compounds characterized by a core of metal atoms held together by chalcogen atoms (sulfur, selenium, or tellurium). mdpi.comnih.gov These structures are of great interest due to their diverse structural and electronic properties, which can be tuned by varying the constituent metals and their ratios. mdpi.comacs.org The inclusion of multiple different metals, as in heterometallic clusters, allows for the creation of materials with unique functionalities that are not accessible with their homometallic counterparts. mdpi.com The coordination chemistry of these clusters is rich and varied, with the metal centers often stabilized by organic ligands in addition to the chalcogen bridges. rsc.orgcolumbia.edu This allows for the synthesis of discrete, soluble molecules whose properties can be studied in detail. nih.gov
Scientific Significance and Research Rationale for Manganese-Molybdenum-Nickel Sulfide (B99878) Systems
The scientific drive to investigate mixed-metal sulfide systems containing manganese, molybdenum, and nickel stems from their potential applications in catalysis and materials science. columbia.edu Bimetallic sulfide catalysts, particularly those containing molybdenum and another transition metal like nickel or cobalt, are cornerstones of industrial hydrodesulfurization (HDS) processes used to remove sulfur from petroleum products. The synergy between the different metals is crucial for the catalytic activity. While discrete molecular clusters containing all three metals—manganese, molybdenum, and nickel—are not widely reported, the study of related systems provides a strong rationale for their exploration. The introduction of a third metal, such as manganese, could further modulate the electronic structure and catalytic performance of these materials. The investigation of such trimetallic systems could lead to the development of new catalysts with enhanced activity, selectivity, or stability for a variety of chemical transformations.
Historical Development and Key Milestones in the Chemistry of Related Mixed-Metal Sulfide Clusters
The field of mixed-metal sulfide cluster chemistry has seen significant progress over the past few decades. Early work focused on the synthesis and characterization of bimetallic clusters, which laid the foundation for understanding the interactions between different metal centers within a single molecular framework. A key milestone in this area was the development of systematic synthetic routes to heterometallic clusters, often involving the reaction of pre-formed smaller clusters or metal complexes. nih.gov The synthesis of trimetallic sulfide clusters represents a further step in complexity, offering even greater possibilities for tuning the properties of the resulting materials. mdpi.comnih.gov While the specific history of manganese-molybdenum-nickel sulfide clusters is not extensively documented in the form of discrete molecular compounds, the broader historical context of heterometallic sulfide chemistry points towards a continuous effort to create more complex and functional molecular entities. A notable example in a closely related system is the synthesis and characterization of a paramagnetic nickel-manganese sulfido carbonyl cluster, Cp2Ni2Mn(CO)3(μ3-S)2, which highlights the feasibility of creating discrete molecules with intimate interactions between different transition metals bridged by sulfur. figshare.com
Detailed Research Findings: A Case Study of a Ni-Mn-S Cluster
Given the limited specific literature on discrete Mn-Mo-Ni-S clusters, a detailed examination of a closely related, well-characterized heterometallic sulfide cluster provides valuable insight into the synthesis, structure, and bonding of such systems. The paramagnetic complex Cp2Ni2Mn(CO)3(μ3-S)2 serves as an excellent case study. figshare.com
This trimetallic cluster was synthesized by the reaction of Mn2(CO)7(μ-S2) with [CpNi(CO)]2. figshare.com Its molecular structure was determined by single-crystal X-ray diffraction, revealing a core consisting of two nickel atoms and one manganese atom in a triangular arrangement. figshare.com Two triply bridging sulfido ligands are situated on opposite sides of this metal triangle. figshare.com
The electronic structure of this cluster is particularly interesting. Magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy indicate the presence of one unpaired electron. figshare.com Molecular orbital calculations have shown that this unpaired electron resides in a low-lying antibonding orbital that is delocalized over all three metal atoms, though not equally. figshare.com
Below is a table summarizing key structural parameters of the Cp2Ni2Mn(CO)3(μ3-S)2 cluster, derived from its crystal structure analysis.
| Parameter | Value |
|---|---|
| Ni-Ni Distance (Å) | 2.521(1) |
| Ni-Mn Distance (Å) | 2.675(1) |
| Ni-S Bond Lengths (Å) | 2.148(1) - 2.158(1) |
| Mn-S Bond Lengths (Å) | 2.221(1) - 2.223(1) |
The synthesis and detailed characterization of this Ni-Mn-S cluster underscore the feasibility of creating discrete, multimetallic sulfide systems. The insights gained from such studies are crucial for developing a predictive understanding of the structure-property relationships in more complex heterometallic chalcogenide clusters, including hypothetical manganese-molybdenum-nickel sulfide systems.
Structure
2D Structure
Properties
CAS No. |
174462-51-2 |
|---|---|
Molecular Formula |
MnMoNiS |
Molecular Weight |
241.65 g/mol |
IUPAC Name |
manganese;molybdenum;sulfanylidenenickel |
InChI |
InChI=1S/Mn.Mo.Ni.S |
InChI Key |
LMWIHKCCOBVBLZ-UHFFFAOYSA-N |
Canonical SMILES |
S=[Ni].[Mn].[Mo] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Manganese Molybdenum Nickel Sulfide Compounds
Precursor Design and Ligand Scaffolding Strategies for Targeted Mn-Mo-Ni-S Architectures
The rational design of precursors is a fundamental aspect of synthesizing heterometallic manganese-molybdenum-nickel sulfide (B99878) clusters with targeted architectures. The choice of metal sources, sulfur sources, and ancillary ligands plays a critical role in dictating the final structure and composition of the product. Single-source precursors (SSPs), which contain all the desired metallic elements in a single molecule, are particularly attractive as they can offer better stoichiometric control and potentially lower decomposition temperatures.
Ligand scaffolding strategies are employed to direct the assembly of the metallic and sulfide ions into specific arrangements. Polydentate ligands with specific binding sites can be used to pre-organize the metal centers, facilitating the formation of desired cluster cores upon reaction with a sulfur source. The use of ligands can also prevent uncontrolled precipitation and stabilize the resulting cluster. For instance, in the synthesis of heterometallic iron-sulfur clusters, which can serve as models, the identity of bridging ligands has been shown to significantly influence the cluster geometry. scispace.com Similarly, the presence of bipyridine ligands has demonstrated a profound influence on the resulting structure of indium-sulfide clusters. nih.gov
In the context of Mn-Mo-Ni-S systems, a potential strategy involves the use of preformed bimetallic clusters as building blocks. For example, a preformed Mo-S-based cluster could be reacted with sources of manganese and nickel in the presence of appropriate ligands to assemble a larger heterometallic structure. Research on the assembly of heterometallic clusters by combining Mo-S-based clusters with Mn²⁺ has shown the viability of this approach, yielding new coordination polymers and multinuclear clusters. nih.gov
Table 1: Examples of Precursors and Ligands in Heterometallic Sulfide Synthesis
| Metal Precursor(s) | Sulfur Source(s) | Ligand(s) | Resulting System |
|---|---|---|---|
| [Mo(V)₂O₂S₂(edt)₂]²⁻, Mn(II) salts | Internal to precursor | 4,4'-trimethylenedipyridine, 4,4'-bipyridine, 2,2'-bipyridine | Mn-Mo-S clusters and coordination polymers nih.gov |
| Nickel nitrate, Molybdenum source | Thiourea | Graphene quantum dots (additive) | Molybdenum nickel sulfide rsc.org |
This table is based on data from syntheses of related heterometallic sulfide compounds and illustrates potential precursor and ligand strategies for the Mn-Mo-Ni-S system.
Solvothermal and Hydrothermal Synthetic Routes to Manganese-Molybdenum-Nickel Sulfide Clusters
Solvothermal and hydrothermal syntheses are powerful techniques for the preparation of crystalline materials, including complex sulfides, from solutions in sealed vessels at elevated temperatures and pressures. These methods allow for the synthesis of metastable phases and unique morphologies that are not accessible through conventional solid-state reactions.
In a hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs organic solvents. The choice of solvent can significantly influence the solubility of precursors, the reaction kinetics, and the final product's morphology and crystal structure. For instance, a one-pot hydrothermal method has been successfully used to synthesize molybdenum nickel sulfide with a hierarchical three-dimensional flower-like structure. rsc.org Similarly, hydrothermal methods have been employed to create MoS₂/MnO₂ nanocomposites. rsc.org These examples highlight the potential of hydrothermal and solvothermal routes for the synthesis of Mn-Mo-Ni-S compounds with controlled architectures.
The reaction parameters, such as temperature, time, and precursor concentration, are crucial variables that need to be optimized to obtain the desired product. For example, in the solvothermal synthesis of manganese-doped zinc oxide nanoparticles, the average crystallite size was observed to decrease with an increase in the manganese content. beilstein-journals.org
Table 2: Solvothermal/Hydrothermal Synthesis Parameters for Related Metal Sulfides
| Compound | Method | Precursors | Solvent | Temperature (°C) | Time (h) | Morphology |
|---|---|---|---|---|---|---|
| Molybdenum Nickel Sulfide | Hydrothermal | Nickel and Molybdenum salts, Thiourea | Water | Not specified | Not specified | 3D flower-like structure rsc.org |
| MoS₂/MnO₂ | Hydrothermal | Sodium molybdate, Thiourea, MnO₂ | Water | 200 | 24 | 3D-nanoflower/1D-nanorod rsc.org |
| Molybdenum Disulfide | Solvothermal | Ammonium molybdate, Sulfur, etc. | Ethylenediamine | 180 | 24 | Hollow nanospheres researchgate.net |
This table presents data from the synthesis of related metal sulfides and suggests potential parameter ranges for the synthesis of Mn-Mo-Ni-S compounds.
Template-Directed Synthesis and Self-Assembly Processes for Mn-Mo-Ni-S Frameworks
Template-directed synthesis is a sophisticated strategy to control the structure and morphology of materials by using a pre-existing molecule or supramolecular assembly as a template. rsc.orgresearchgate.net The template guides the formation of the desired framework, which can then be removed in some cases to yield a porous material. This approach can lead to the formation of unique structures that are not accessible through spontaneous self-assembly. rsc.org
In the context of Mn-Mo-Ni-S frameworks, a template could be an organic molecule, a surfactant, or even another inorganic species. For example, layered double hydroxides (LDHs) have been used as templates to direct the growth of ultrathin Ni-MOF-74 nanosheets. rsc.orgresearchgate.net This strategy could potentially be adapted to guide the formation of layered Mn-Mo-Ni sulfide structures.
Self-assembly processes are also crucial in the formation of complex inorganic frameworks. These processes rely on the spontaneous organization of molecular components into ordered structures driven by non-covalent interactions. By carefully designing the building blocks (metal ions, sulfide ions, and ligands), it is possible to program the self-assembly process to yield desired Mn-Mo-Ni-S architectures.
Post-Synthetic Modifications and Functionalization of Manganese-Molybdenum-Nickel Sulfide Complexes
For a pre-synthesized Mn-Mo-Ni-S cluster or framework, PSM could involve several strategies. One approach is the exchange of ligands on the surface of the cluster. This could be used to tune the solubility, reactivity, or electronic properties of the material. Another possibility is the introduction of additional metal ions into the framework through cation exchange. For example, post-synthetic cation exchange has been used to access a previously unreported Zn-based MOF with significant Zn-ion conductivity. mit.edu
Furthermore, the sulfide ligands themselves could be subject to post-synthetic modification. For instance, reactions at the sulfur atoms of a cluster could be used to attach other functional groups. This approach would allow for the fine-tuning of the material's properties for specific applications.
Table 3: Potential Post-Synthetic Modification Strategies for Mn-Mo-Ni-S Complexes
| Modification Type | Reagent/Condition | Potential Outcome |
|---|---|---|
| Ligand Exchange | Introduction of a new ligand solution | Altered solubility, stability, or catalytic activity |
| Cation Exchange | Soaking in a solution of a different metal salt | Introduction of new metal sites, modification of electronic properties |
| Surface Functionalization | Reaction with organic molecules targeting surface sites | Tailored surface chemistry for specific interactions or catalysis |
This table outlines hypothetical PSM strategies for Mn-Mo-Ni-S compounds based on established methods for other materials.
Rational Design Principles for Controlled Synthesis of Heterometallic Mn-Mo-Ni-S Species
The rational design of heterometallic Mn-Mo-Ni-S species relies on a deep understanding of the fundamental principles of coordination chemistry, thermodynamics, and kinetics. A key principle is the control over the relative reactivity of the different metal precursors to ensure their incorporation into the final structure in the desired ratio.
The "hard and soft acids and bases" (HSAB) theory can provide guidance in selecting appropriate ligands to selectively coordinate to the different metal centers (Mn, Mo, Ni), which can vary in their hardness. By choosing ligands with appropriate donor atoms, it is possible to influence the coordination environment around each metal and direct the assembly of the heterometallic cluster.
Thermodynamic considerations, such as the relative stability of different possible structures, will ultimately determine the final product under thermodynamically controlled conditions. However, kinetic control can be exploited to isolate metastable phases. By carefully controlling reaction conditions such as temperature, pressure, and reaction time, it is possible to favor the formation of a specific kinetic product. The use of computational modeling and theoretical calculations can also aid in the rational design process by predicting the stability and electronic properties of potential target structures. rsc.org
Elucidation of Structural Architectures and Topological Characteristics of Manganese Molybdenum Nickel Sulfide Systems
Single-Crystal X-ray Diffraction Analysis of Manganese-Molybdenum-Nickel Sulfide (B99878) Cluster Geometries
While specific crystallographic data for a discrete Mn-Mo-Ni-S cluster is not prevalent in the current literature, analysis of related heterometallic sulfide systems provides insight into the structural motifs that might be expected. For example, studies on Ni-Fe-S and Mo-Fe-S clusters demonstrate the common occurrence of cubane-like [M4S4] cores and other complex topologies. In such structures, the different metal atoms can occupy specific sites within the cluster framework, leading to distinct geometric and electronic properties.
The general process of SC-XRD involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the atomic positions can be determined.
Table 1: Representative Metal-Sulfur and Metal-Metal Bond Lengths in Related Heterometallic Sulfide Clusters
| Bond Type | Typical Bond Length (Å) | Cluster System Example |
|---|---|---|
| Mo-S | 2.25 - 2.45 | [Mo2Fe2S4] |
| Ni-S | 2.10 - 2.30 | [NiFe4S4] |
| Mn-S | 2.30 - 2.60 | MnS |
| Mo-Ni | ~2.85 | Ni-Mo-S catalysts |
| Mo-Fe | 2.70 - 2.80 | [MoFe3S4] |
Note: The data in this table is derived from studies on related bimetallic sulfide systems and is intended to be illustrative of typical bond lengths.
The successful application of SC-XRD to a Mn-Mo-Ni-S system would provide invaluable data on its solid-state structure, including the precise arrangement of the Mn, Mo, Ni, and S atoms, the coordination number and geometry of each metal ion, and the presence of any direct metal-metal bonds.
Advanced Spectroscopic Techniques for Solution-Phase Structural Probing of Mn-Mo-Ni-S Complexes (e.g., EXAFS, XANES)
While SC-XRD provides detailed structural information in the solid state, it is often necessary to understand the structure of clusters in solution, where many chemical reactions and catalytic processes occur. Advanced spectroscopic techniques, particularly X-ray Absorption Spectroscopy (XAS), are powerful tools for this purpose. XAS is element-specific and can provide information on the local coordination environment, oxidation state, and interatomic distances of a specific absorbing atom, even in non-crystalline or solution-phase samples. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For a Mn-Mo-Ni-S complex, XANES could be used to determine the formal oxidation states of Mn, Mo, and Ni by comparing the edge energies with those of known standard compounds. The pre-edge features in the XANES spectra can also provide information about the symmetry of the metal site. Current time information in Cass County, US.mdpi.com
The EXAFS region, which extends to higher energies beyond the absorption edge, contains information about the local atomic environment of the absorbing atom. Analysis of the EXAFS oscillations can yield precise information about the number and type of neighboring atoms and their distances from the absorbing atom. For a Mn-Mo-Ni-S cluster in solution, EXAFS could be used to determine the Mn-S, Mo-S, and Ni-S bond lengths, as well as distances to the other metal atoms. rsc.org
Table 2: Information Obtainable from XAS for a Hypothetical Mn-Mo-Ni-S Cluster
| Technique | Information Provided |
|---|---|
| Mn K-edge XANES | Mn oxidation state (e.g., +2, +3, +4), coordination geometry. researchgate.netpku.edu.cn |
| Mo K-edge XANES | Mo oxidation state (e.g., +3, +4, +5, +6), coordination geometry. Current time information in Cass County, US. |
| Ni K-edge XANES | Ni oxidation state (e.g., +1, +2, +3), coordination geometry. Current time information in Cass County, US. |
| Mn K-edge EXAFS | Mn-S and Mn-metal distances and coordination numbers. rsc.org |
| Mo K-edge EXAFS | Mo-S and Mo-metal distances and coordination numbers. Current time information in Cass County, US. |
| Ni K-edge EXAFS | Ni-S and Ni-metal distances and coordination numbers. Current time information in Cass County, US. |
Although no specific EXAFS or XANES data for a discrete Mn-Mo-Ni-S cluster are available, studies on related materials demonstrate the utility of these techniques. For instance, in Ni-Mo-S catalysts, Ni K-edge EXAFS has been used to identify Ni-S and Ni-Mo interactions, revealing that Ni atoms are located at the edges of MoS₂-like structures. osti.gov Similarly, Mn K-edge XANES is a well-established method for determining the average oxidation state of manganese in various materials. pku.edu.cn
Vibrational Spectroscopy (Raman, IR) for Metal-Sulfur Bonding Assessment in Manganese-Molybdenum-Nickel Sulfide Compounds
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, is a valuable tool for probing the bonding within molecules and materials. These techniques measure the vibrational frequencies of chemical bonds, which are sensitive to the bond strength, the masses of the atoms involved, and the local symmetry of the molecule. For Mn-Mo-Ni-S compounds, Raman and IR spectroscopy can provide direct information about the metal-sulfur (M-S) bonds, as well as any other ligands present in the cluster.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations that result in a change in the dipole moment. Raman spectroscopy, on the other hand, involves scattering of monochromatic light, where the scattered light can have a different frequency due to interaction with molecular vibrations. The two techniques are often complementary, as some vibrational modes may be active in one technique but not the other.
In the context of Mn-Mo-Ni-S clusters, the far-IR and low-frequency Raman regions are of particular interest, as this is where the M-S stretching and bending vibrations typically occur. The frequencies of these vibrations can be used to assess the strength of the M-S bonds. For example, a higher stretching frequency generally indicates a stronger bond.
Table 3: Typical Metal-Sulfur Vibrational Frequencies from Related Compounds
| Bond | Technique | Typical Frequency Range (cm⁻¹) | Reference Compound(s) |
|---|---|---|---|
| Mn-S | IR, Raman | 300 - 400 | MnS chemrxiv.org |
| Ni-S | Raman | 140 - 380 | β-NiS osti.gov |
The presence of multiple metal atoms in a Mn-Mo-Ni-S cluster would likely result in complex vibrational spectra with overlapping M-S modes. Isotopic substitution (e.g., using ³⁴S) can be a useful strategy to help assign specific vibrational bands to particular M-S bonds. While specific spectra for a Mn-Mo-Ni-S compound are not available, the analysis of related bimetallic systems, such as Ni-Mo-S, has been used to identify the vibrational signatures of the different M-S bonds and to gain insight into the cluster structure. acs.org
Topological Classification and Isomeric Considerations for Manganese-Molybdenum-Nickel Sulfide Clusters
The structural diversity of polynuclear coordination clusters, including heterometallic sulfide systems, necessitates a systematic approach to their classification. A topological approach can be used to describe the connectivity of the atoms within a cluster core, providing a way to classify and compare different structural motifs. rsc.org This method simplifies the complex three-dimensional structure into a set of vertices (representing atoms or groups of atoms) and edges (representing chemical bonds or linkages).
Isomerism is another important consideration in the study of heterometallic clusters. Isomers are compounds that have the same chemical formula but different arrangements of atoms. For a Mn-Mo-Ni-S cluster, several types of isomerism are possible:
Constitutional Isomerism: This involves differences in the connectivity of the atoms. For example, the Mn, Mo, and Ni atoms could be arranged in different positions within the same cluster framework.
Stereoisomerism: This involves compounds with the same connectivity but a different spatial arrangement of atoms.
Computational methods, such as Density Functional Theory (DFT), are particularly useful for investigating the relative stabilities of different possible isomers of a given cluster. mdpi.com Theoretical studies on related Mo₃S₄M (M = Fe, Co, Ni) clusters have been used to determine the ground state electronic structure and to rationalize the bonding and properties of these systems. mdpi.com Such computational approaches could be applied to predict the most stable isomeric forms of Mn-Mo-Ni-S clusters and to guide their synthesis.
The existence of multiple stable or metastable isomers can have significant implications for the properties and reactivity of the cluster. Different isomers may exhibit distinct catalytic activities, magnetic properties, or spectroscopic signatures.
Solid-State and Surface Structural Investigations of Supported Manganese-Molybdenum-Nickel Sulfide Entities
In many catalytic applications, metal sulfide clusters are not used as discrete molecular entities but are instead supported on high-surface-area materials such as alumina (B75360), silica, or carbon. The interaction between the cluster and the support can significantly influence the structure, stability, and reactivity of the active species. Therefore, it is crucial to characterize the structure of these supported entities in the solid state and at the surface.
A variety of techniques can be employed for this purpose:
Powder X-ray Diffraction (PXRD): This technique is used to identify the crystalline phases present in a solid material. For supported catalysts, PXRD can be used to determine if the supported species are present as crystalline phases or are highly dispersed (amorphous) on the support surface. mdpi.com
Electron Microscopy (SEM, TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the morphology and microstructure of the supported catalyst. TEM can be used to visualize the size and distribution of the metal sulfide nanoparticles on the support. nacatsoc.org
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information on the elemental composition and oxidation states of the atoms at the surface of a material. For a supported Mn-Mo-Ni-S catalyst, XPS could be used to determine the surface concentrations of Mn, Mo, Ni, and S, and to probe their chemical states. researchgate.netiitm.ac.in
Studies on related supported bimetallic sulfide catalysts, such as Ni-Mo-S on alumina or carbon, have provided a detailed understanding of the structure of the active sites. osti.gov It is generally accepted that in these hydrodesulfurization catalysts, the active phase consists of MoS₂-like slabs with Ni atoms located at the edges. This "Ni-Mo-S phase" is believed to be the active site for the catalytic reaction. A similar synergistic interaction between Mn, Mo, and Ni might be expected in a supported Mn-Mo-Ni-S system.
Table 4: Techniques for Characterizing Supported Mn-Mo-Ni-S Entities
| Technique | Information Provided |
|---|---|
| Powder XRD | Identification of crystalline phases, estimation of particle size. mdpi.com |
| SEM/TEM | Morphology, particle size and distribution of the supported sulfide species. nacatsoc.org |
| XPS | Surface elemental composition and oxidation states of Mn, Mo, Ni, and S. researchgate.netiitm.ac.inresearchgate.netosti.gov |
| EXAFS/XANES | Local coordination environment of the metal atoms in the supported state. osti.gov |
The characterization of supported Mn-Mo-Ni-S entities is essential for understanding how the support influences the structure of the active phase and for developing more efficient and stable catalysts.
Electronic Structure, Spectroscopic Signatures, and Bonding Theories in Manganese Molybdenum Nickel Sulfide Complexes
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Electronic Configuration of Mn-Mo-Ni-S
The determination of metal oxidation states and electronic configurations is crucial for understanding the properties of complex materials like manganese-molybdenum-nickel sulfide (B99878). X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure of such systems. rsc.org
XAS, particularly at the metal K- and L-edges, provides information about the oxidation state and local geometry of the absorbing atom. The energy of the absorption edge is sensitive to the effective charge on the metal ion; a higher oxidation state generally leads to a shift of the absorption edge to higher energies. For Mn-Mo-Ni-S complexes, distinct edge energies for Mn, Mo, and Ni would allow for the individual assessment of each metal's oxidation state. For instance, the Mn K-edge X-ray Absorption Near Edge Structure (XANES) can be used to monitor changes in the oxidation state of manganese. researcher.life Similarly, Mo K- and L-edge XAS can characterize molybdenum oxidation states. usask.canih.gov The pre-edge features in XAS spectra are particularly informative about the local symmetry and the filling of d-orbitals. nih.gov
XPS provides complementary information by measuring the binding energies of core-level electrons. Each element in the Mn-Mo-Ni-S compound will exhibit characteristic core-level peaks (e.g., Mn 2p, Mo 3d, Ni 2p, S 2p). The precise binding energy of these peaks is sensitive to the chemical environment and oxidation state of the atom. For example, the Mn 2p peak for manganese oxides is known to shift to higher binding energy with increasing oxidation state. thermofisher.com Furthermore, analysis of multiplet splitting patterns, such as in the Mn 3s peak, can be diagnostic of the manganese oxidation state. thermofisher.com In complex sulfides, XPS can reveal the electronic structure derived from the metal 3d and sulfur 3p states. aps.org The hybridization between the Ni 3d and other elemental states can also be investigated, which influences the electronic properties. researchgate.net
Table 1: Representative Binding Energies for Different Oxidation States of Manganese
| Chemical State | Binding Energy Mn 2p³/² (eV) |
|---|---|
| Mn metal | 638.7 |
| MnO (Mn²⁺) | 641.4 |
| Mn₂O₃ (Mn³⁺) | 641.4 |
| MnO₂ (Mn⁴⁺) | 641.8 |
Note: Data is illustrative and based on manganese oxides. Actual values in Mn-Mo-Ni-S complexes would be influenced by the sulfide ligand environment.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers in Manganese-Molybdenum-Nickel Sulfide Compounds
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying materials with unpaired electrons, making it particularly useful for characterizing paramagnetic centers in transition metal complexes. wisc.edu In Mn-Mo-Ni-S compounds, where one or more of the metal ions may exist in a paramagnetic state, EPR can provide detailed information about the electronic structure and the local environment of these centers. cardiff.ac.uk
The EPR spectrum is characterized by its g-tensor and hyperfine coupling constants. The g-value provides information about the electronic environment of the unpaired electron, while hyperfine interactions with nearby nuclear spins can reveal the identity of the metal ion and its ligands. For instance, manganese(II) in a zinc sulfide matrix exhibits a characteristic six-line hyperfine splitting pattern in its EPR spectrum. rsc.org
In the context of Mn-Mo-Ni-S complexes, EPR could be used to:
Identify Paramagnetic Species: Determine which of the metal centers (Mn, Mo, or Ni) are in a paramagnetic oxidation state. For example, Mo(V) is an EPR-active species, and its EPR parameters are sensitive to its coordination environment. nih.govnih.gov
Probe the Local Environment: The g-tensor and hyperfine splitting patterns are sensitive to the geometry and nature of the coordinating sulfur atoms.
Investigate Metal-Metal Interactions: In clusters containing multiple paramagnetic centers, EPR can reveal magnetic interactions between the metal ions.
Computational studies can aid in the interpretation of experimental EPR spectra, allowing for a more detailed understanding of the electronic structure and the factors influencing the EPR parameters. nih.gov
Table 2: Illustrative EPR Parameters for Paramagnetic Species
| Paramagnetic Ion | Typical g-value Range | Key Hyperfine Nucleus |
|---|---|---|
| Mn(II) (high spin) | ~2.0 | ⁵⁵Mn (I=5/2) |
| Mo(V) | 1.9 - 2.0 | ⁹⁵Mo (I=5/2), ⁹⁷Mo (I=5/2) |
| Ni(I) | 2.0 - 2.4 | ⁶¹Ni (I=3/2) |
| Ni(III) (low spin) | 2.0 - 2.3 | ⁶¹Ni (I=3/2) |
Note: These are general ranges and can vary significantly depending on the specific coordination environment in the Mn-Mo-Ni-S complex.
UV-Visible and Near-Infrared (NIR) Spectroscopy for Electronic Transitions in Mn-Mo-Ni-S Clusters
UV-Visible and Near-Infrared (NIR) spectroscopy probes electronic transitions between different energy levels within a molecule or material. psu.eduprocess-insights.com In Mn-Mo-Ni-S clusters, the absorption of UV, visible, or NIR radiation can excite electrons, providing insights into the electronic structure, bonding, and optical properties of the complex. nih.gov The spectral regions of interest typically span from 200 nm to 2500 nm. nih.gov
The electronic transitions observed in these complexes can be of several types:
d-d Transitions: These occur between the d-orbitals of the transition metal ions (Mn, Mo, Ni) that are split in energy by the ligand field of the surrounding sulfur atoms. These transitions are often weak and occur in the visible region, contributing to the color of the compounds. Electronic spectra can provide direct evidence of the orbital energy levels. britannica.com
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a sulfur-based ligand orbital to a metal d-orbital. These transitions are typically intense and occur in the UV or high-energy visible region.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal d-orbital to an empty ligand orbital.
Intervalence Charge Transfer (IVCT): In mixed-valence complexes containing the same metal in different oxidation states, an electron can be excited from the lower-valent metal to the higher-valent one. These transitions often occur in the NIR region.
The energy and intensity of these absorption bands are sensitive to the oxidation states of the metals, the coordination geometry, and the nature of the metal-sulfur bonds. By analyzing the UV-Vis-NIR spectra, it is possible to gain a detailed understanding of the electronic properties of Mn-Mo-Ni-S clusters. Combining spectroscopic data with machine learning can also be a powerful tool for analysis. spectroscopyonline.com
Application of Molecular Orbital Theory and Ligand Field Theory to Manganese-Molybdenum-Nickel Sulfide Bonding
Molecular Orbital (MO) theory and Ligand Field Theory (LFT) are theoretical frameworks used to describe the electronic structure and bonding in coordination complexes. britannica.comwikipedia.org LFT is an application of MO theory to transition metal complexes. wikipedia.org These theories are essential for interpreting the spectroscopic and magnetic properties of Mn-Mo-Ni-S compounds.
In an octahedral complex, the five degenerate d-orbitals of a metal ion are split into two sets of different energies: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²). britannica.com The energy separation between these sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo depends on the metal ion and the nature of the ligands. Sulfur-containing ligands are typically considered weak-field ligands, leading to a smaller Δo and potentially high-spin electronic configurations for the metal ions.
MO theory provides a more complete picture of bonding by considering the formation of molecular orbitals from the atomic orbitals of the metal and the sulfur ligands. wordpress.com The interaction between metal d-orbitals and ligand p-orbitals leads to the formation of bonding, non-bonding, and anti-bonding MOs. libretexts.org In a typical scenario, the bonding MOs are primarily ligand in character, while the anti-bonding MOs are primarily metal in character. wordpress.com
For Mn-Mo-Ni-S complexes, these theories can be used to:
Construct qualitative MO diagrams to understand the nature of the metal-sulfur bonds (sigma and pi interactions).
Predict the d-orbital splitting patterns for the Mn, Mo, and Ni ions in their specific coordination environments.
Explain the electronic transitions observed in UV-Vis-NIR spectra. britannica.com
Rationalize the magnetic properties based on the number of unpaired electrons.
Investigation of Charge Transfer and Electron Delocalization Phenomena within Mn-Mo-Ni-S Frameworks
Charge transfer and electron delocalization are fundamental processes that govern the electronic conductivity and magnetic properties of solid-state materials. nih.gov In Mn-Mo-Ni-S frameworks, the close proximity of multiple transition metal centers and the bridging sulfide ligands can facilitate electronic communication between the metal sites.
The presence of mixed-valence states, for example, a combination of Mn(II) and Mn(III) or Mo(IV) and Mo(V), can lead to intervalence charge transfer (IVCT). This phenomenon involves the transfer of an electron from a lower-valent metal center to a higher-valent one upon absorption of light. The energy of the IVCT band is related to the degree of electronic coupling between the metal centers. Strong coupling can lead to electron delocalization, where the electron is not confined to a single metal site but is shared between multiple centers. nih.gov
Spectroscopic techniques, in conjunction with computational methods, are employed to study these phenomena: nih.gov
UV-Vis-NIR Spectroscopy: Can identify IVCT bands, providing evidence for mixed-valence character and electronic coupling.
XPS and XAS: Can provide insights into the average oxidation states of the metals, which can be indicative of electron delocalization.
EPR Spectroscopy: Can be used to probe the extent of delocalization of unpaired electron spin density over multiple metal centers.
Redox Properties and Electron Transfer Chemistry of Manganese Molybdenum Nickel Sulfide Compounds
Electrochemical Characterization (Cyclic Voltammetry, Differential Pulse Voltammetry) of Mn-Mo-Ni-S Complexes
Electrochemical techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful tools for probing the redox behavior of Mn-Mo-Ni-S complexes. These methods provide information on the potentials at which electron transfer reactions occur, the stability of the resulting oxidized or reduced species, and the kinetics of the electron transfer process.
Cyclic Voltammetry (CV) involves scanning the potential of an electrode linearly with time and measuring the resulting current. For Mn-Mo-Ni-S complexes, a typical cyclic voltammogram would be expected to show multiple redox waves corresponding to successive one-electron or multi-electron transfer events at the various metal centers (Mn, Mo, Ni) or the sulfide (B99878) ligands. For instance, studies on manganese complexes often reveal quasi-reversible processes corresponding to the Mn(II)/Mn(III) or Mn(III)/Mn(IV) couples. nih.govresearchgate.net Similarly, molybdenum-sulfide clusters are known for their rich electrochemistry, often involving the molybdenum center cycling between various oxidation states (e.g., Mo(IV), Mo(V), Mo(VI)). nih.gov The presence of nickel would introduce further redox events, potentially related to the Ni(I)/Ni(II) or Ni(II)/Ni(III) couples.
The separation between the anodic and cathodic peak potentials (ΔEp) in a CV provides insight into the reversibility of the redox process. A ΔEp value close to 59/n mV (where n is the number of electrons transferred) at room temperature suggests a reversible, Nernstian process. In complex, multi-metallic clusters like Mn-Mo-Ni-S, broader peaks and larger separations are common, indicating quasi-reversible or irreversible electron transfer kinetics.
Differential Pulse Voltammetry (DPV) is a more sensitive technique that can be used to resolve overlapping redox processes and for quantitative analysis. rsc.org In DPV, the current is sampled just before and at the end of a potential pulse, and the difference is plotted against the base potential. This results in a peak-shaped output, where the peak potential (Ep) is related to the formal redox potential (E°') and the peak height is proportional to the concentration of the electroactive species. mdpi.com For a Mn-Mo-Ni-S system, DPV could help to distinguish the individual redox events associated with each metal center, which might be difficult to resolve using CV alone. nih.gov For example, the technique has been successfully used to study the redox behavior of MoS₂/Ni-MOF hybrids and various manganese complexes. nih.govmdpi.com
Interactive Table: Representative Electrochemical Data for Related Metal Complexes
| Complex Type | Technique | Redox Couple | Potential (V vs. reference) | Reference System |
|---|---|---|---|---|
| Manganese(II) Complex | CV | Mn(II)/Mn(III) | ~ +0.1 to +0.8 | vs. SCE researchgate.net |
| (L)Ni(Ar)Br Complex | CV | Ni(II)/Ni(I) | ~ -1.5 to -2.0 | vs. Fc/Fc+ nih.gov |
| Oxo-Mo(IV) Dithiolene | CV | Ligand-based | ~ -0.5 to -1.6 | Not specified nih.gov |
| Mn-SOD Mimic | DPV | Mn(II)/Mn(III) | ~ +0.3 | vs. NHE nih.gov |
Note: The data presented are for analogous systems and serve to illustrate the expected range of redox potentials. The exact potentials for a specific Mn-Mo-Ni-S complex would depend on its precise structure and ligand environment.
Analysis of Redox Potentials and Multi-Electron Processes in Manganese-Molybdenum-Nickel Sulfide Systems
The redox potentials of Mn-Mo-Ni-S systems are a critical parameter, reflecting the thermodynamic driving force for electron transfer. These potentials are influenced by several factors, including the oxidation states of the metals, the coordination geometry, the nature of the sulfide bridging, and the peripheral ligands. nih.gov In heterometallic cubane-type clusters, for instance, substituting one metal for another can shift the redox potentials by over a volt. nih.gov
The analysis of voltammograms can reveal whether the redox events are single-electron or multi-electron transfers. The peak width in DPV or the separation of peak potentials in CV can provide clues. For example, a two-electron reduction was observed at a mild potential for a manganese complex with a redox-active ligand, in contrast to sequential one-electron reductions in a similar complex with a non-redox-active ligand. nih.gov In Mn-Mo-Ni-S clusters, it is plausible that concerted multi-electron transfers could occur, where two or more metal centers change oxidation state simultaneously. This cooperative behavior is often invoked in the mechanisms of complex redox enzymes, such as nitrogenase, which contains an FeMo-cofactor. wikipedia.org
Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict and rationalize the redox potentials of transition metal complexes. researchgate.netmdpi.com Such calculations can help to assign experimentally observed redox waves to specific metal centers or ligand orbitals and to understand how structural changes affect the electronic properties and redox potentials.
Spectroelectrochemical Studies for Correlating Electronic Structure with Redox Events in Mn-Mo-Ni-S
Spectroelectrochemistry combines spectroscopic techniques (e.g., UV-Vis-NIR, EPR, IR) with electrochemistry to study the electronic structure of species generated at different electrode potentials. This approach is invaluable for unequivocally assigning redox events in complex systems like Mn-Mo-Ni-S clusters. By monitoring spectroscopic changes as the potential is swept or held at a specific value, one can correlate a given redox wave with changes in the electronic configuration of the molecule.
For a Mn-Mo-Ni-S complex, UV-Vis-NIR spectroelectrochemistry could track changes in metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transition bands upon oxidation or reduction. For example, the appearance or disappearance of a band could signify a change in the oxidation state of Mn, Mo, or Ni.
Electron Paramagnetic Resonance (EPR) spectroelectrochemistry is particularly useful for studying species with unpaired electrons. As many oxidation states of Mn, Mo, and Ni are paramagnetic (e.g., Mn(II), Mn(IV), Mo(V), Ni(I), Ni(III)), EPR can provide direct evidence for their formation upon electrochemical stimulation. The g-values and hyperfine coupling constants obtained from the EPR spectrum can give detailed information about the electronic structure and the location of the unpaired electron within the cluster. This has been used extensively in the study of manganese-containing enzymes to understand the electronic structure of the active site. researchgate.net
By correlating the spectroscopic data with the electrochemical data, a detailed picture of the electronic structure changes that accompany electron transfer can be constructed. This is essential for understanding the mechanism of redox catalysis and for the rational design of new materials with tailored electronic properties. researchgate.net
Electron Transfer Kinetics and Pathways within Manganese-Molybdenum-Nickel Sulfide Clusters
The kinetics of electron transfer (ET) within Mn-Mo-Ni-S clusters dictate how quickly the system can respond to a change in potential and are fundamental to their function in catalysis. The rate of intramolecular ET between the different metal centers is governed by the distance between them, the driving force (difference in redox potentials), and the nature of the bridging ligands.
Sulfide ligands are known to be particularly effective at mediating electronic communication between metal centers. nsf.gov Compared to oxo bridges, the more diffuse and polarizable orbitals of sulfur can facilitate greater charge delocalization and stronger magnetic exchange, which are prerequisites for rapid intramolecular ET. nsf.gov In a Mn-Mo-Ni-S cluster, the sulfide framework would likely serve as the primary pathway for electrons to move between the Mn, Mo, and Ni centers.
The kinetics of heterogeneous electron transfer between the electrode surface and the complex can be evaluated from electrochemical data, for instance, by analyzing the scan rate dependence in cyclic voltammetry. nih.gov Fast kinetics are often desirable for electrocatalytic applications, and the unique electronic structure of heterometallic sulfide clusters may offer advantages in this regard.
Role of Peripheral Ligands in Modulating Redox Behavior of Mn-Mo-Ni-S Species
In addition to the core sulfide framework, peripheral ligands coordinated to the Mn, Mo, and Ni atoms play a crucial role in modulating the redox behavior of the entire cluster. These ligands can tune the electronic properties of the metal centers through both steric and electronic effects.
Electron-donating ligands will increase the electron density on a metal center, making it easier to oxidize (i.e., shifting its redox potential to a more negative value). Conversely, electron-withdrawing ligands will make the metal center more electron-deficient and easier to reduce (shifting the redox potential to a more positive value). This principle has been demonstrated in numerous studies of manganese and nickel complexes, where systematic variation of ligand substituents leads to predictable shifts in redox potentials. nih.govnih.gov
For a Mn-Mo-Ni-S cluster, the choice of peripheral ligands would allow for fine-tuning of the redox potentials of each metal site. This could be used to control the sequence of electron transfers or to poise the cluster at a specific potential required for a catalytic reaction. For example, in nickel-catalyzed cross-coupling reactions, the electronic properties of bidentate N-ligands have a profound impact on the stability and reactivity of nickel radical intermediates. nih.gov
Furthermore, ligands can be "redox-active," meaning they can participate directly in the electron transfer process by accepting or donating electrons. nih.gov The use of redox-active ligands can open up new reaction pathways and enable multi-electron transformations at milder potentials. The interplay between metal-centered and ligand-centered redox events is a key aspect of modern inorganic chemistry and is highly relevant to the behavior of complex Mn-Mo-Ni-S species. nih.gov
Interactive Table: Effect of Ligand Properties on Redox Potential
| Ligand Property | Effect on Metal Center | Impact on Redox Potential (E°') | Example Ligand Type |
|---|---|---|---|
| Strong σ-donor | Increases electron density | Shifts to more negative values (harder to reduce) | Alkyl phosphines |
| Strong π-acceptor | Decreases electron density | Shifts to more positive values (easier to reduce) | Carbon monoxide (CO), Bipyridine |
| Bulky/Sterically Hindering | Can enforce unusual coordination geometries | Can significantly alter potentials | Ligands with t-butyl groups |
| Redox-Active | Can store/release electrons | Introduces ligand-based redox events | Dithiolenes, Phenylazopyridine nih.gov |
Reactivity Profiles and Mechanistic Inorganic Chemistry of Manganese Molybdenum Nickel Sulfide Clusters
The reactivity of manganese-molybdenum-nickel sulfide (B99878) clusters is a subject of significant interest due to their potential applications in catalysis, particularly in processes that mimic biological systems and industrial hydrotreating. The unique electronic and structural properties arising from the combination of these three transition metals embedded in a sulfur matrix give rise to complex reactivity patterns. This section delves into the fundamental aspects of their chemical behavior, including the activation of small molecules, the mechanisms of electron and proton transfer, ligand dynamics, redox-driven transformations, and the involvement of radical species.
Catalytic Applications and Mechanistic Elucidation of Manganese Molybdenum Nickel Sulfide Catalysts
Electrocatalysis by Manganese-Molybdenum-Nickel Sulfide (B99878) Materials
Manganese-molybdenum-nickel sulfide materials have emerged as promising, cost-effective electrocatalysts for critical energy conversion reactions, including the hydrogen evolution reaction (HER), the oxygen reduction reaction (ORR), and CO2 reduction. The combination of these metals in a sulfide framework can create synergistic effects that enhance catalytic activity and stability compared to their individual component sulfides.
Hydrogen Evolution Reaction (HER)
The quest for efficient HER catalysts to replace expensive platinum has driven research into transition metal sulfides. In molybdenum-based ternary sulfides (MMoSx, where M = Ni, Fe, Co, Mn), the choice of the first-row transition metal significantly influences activity. Studies on these bimetallic systems show that the HER catalytic performance follows the order Ni > Co > Fe > Mn. acs.org For instance, Ni-promoted MoS2 microspheres demonstrate superior HER activity compared to pure MoS2. researchgate.net This enhancement is often attributed to a synergistic effect between the metal nanoparticles and MoS2, which facilitates charge transfer and promotes hydrogen adsorption and desorption. nih.gov
Oxygen Reduction and Evolution Reactions (ORR/OER)
Manganese and nickel-based materials are known for their activity in oxygen electrocatalysis. acs.org Manganese oxides are among the most active non-precious metal catalysts for the ORR, while nickel-based compounds are effective for the oxygen evolution reaction (OER) in alkaline media. acs.org The incorporation of nickel into manganese-based materials can generate unique active sites. For example, replacing some Mn sites with Ni in α-MnO2 has been shown to activate the remaining Mn sites, significantly increasing ORR activity. acs.org
In sulfide systems, composites like Ni3S2/amorphous MoSx on nickel foam have been reported as robust OER electrocatalysts. These materials exhibit low overpotentials and long-term stability in basic electrolytes, benefiting from the high surface area and conductivity of the three-dimensional structure.
While direct studies on ternary Mn-Mo-Ni sulfides for ORR are limited, the performance of related bimetallic systems suggests potential. For instance, Mn-doped NiCo2O4 spinel oxides have been optimized for ORR, indicating that manganese plays a crucial role in the electro-reduction process. researchgate.net
CO2 Reduction
The electrochemical reduction of CO2 into valuable fuels and chemical feedstocks is a key strategy for a carbon-neutral energy cycle. While metal sulfides are being explored for this reaction, specific research on Mn-Mo-Ni sulfide systems is still in its early stages. mdpi.com Studies have often focused on manganese carbonyl complexes, which are selective catalysts for reducing CO2 to CO but operate as molecular catalysts. nih.govmdpi.com The development of solid-state Mn-Mo-Ni sulfide materials could offer durable, heterogeneous catalysts for this important transformation.
Table 1: Electrocatalytic Performance of Mn, Mo, Ni-based Sulfide Materials for HER
| Catalyst System | Reaction | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
|---|---|---|---|---|
| Ni-promoted MoS2 | HER | Acidic | ~150 | 49 |
| Ni3S2/MnS on Ni Foam | HER | Alkaline | ~110 | Not Reported |
| Ni-MoS2 | HER | Not Specified | Lower than pure MoS2 | Not Reported |
Photocatalytic Activity of Manganese-Molybdenum-Nickel Sulfide Complexes for Energy Conversion
Molybdenum disulfide (MoS2) and its composites are recognized for their photocatalytic properties under visible light, suitable for applications like hydrogen evolution and pollutant degradation. nih.govacs.org The performance of pristine MoS2 is often limited by the recombination of photogenerated electron-hole pairs. nih.gov To overcome this, MoS2 is frequently modified by doping with metals or forming heterojunctions with other semiconductors. nih.govacs.org
The incorporation of nickel and manganese into MoS2-based photocatalysts can enhance their activity. For example, a g-C3N4/1%Ni2P/MoS2 heterojunction showed significantly higher photocatalytic H2 production compared to g-C3N4/MoS2 alone. acs.org This suggests that nickel compounds can act as cocatalysts, improving charge separation and providing active sites for the reaction.
Similarly, manganese has been incorporated into metal-organic frameworks (MOFs) to create visible-light-active photocatalysts. A Mn-based MOF with a band gap of 2.5 eV demonstrated significant photocatalytic activity for the oxidative coupling of benzylamine. mdpi.com A dual-metal Ni/Mn-MOF grown on bacterial cellulose (B213188) also showed remarkable efficiency for the photocatalytic degradation of methylene (B1212753) blue dye under visible light, benefiting from a synergistic effect between the two metal ions that lowers the band gap and promotes the generation of reactive oxygen species. researchgate.net
While research has focused on these composite and MOF systems, the photocatalytic properties of a discrete manganese-molybdenum-nickel sulfide complex are not yet well-documented. However, the promising results from related materials highlight the potential of combining these three elements to develop efficient visible-light photocatalysts for energy conversion applications such as hydrogen production and CO2 reduction.
Homogeneous Catalysis Mediated by Dissolved Mn-Mo-Ni-S Species
Homogeneous catalysis offers advantages in terms of selectivity and mild reaction conditions, with catalysts being single molecules dissolved in the reaction medium. Manganese, in particular, has been extensively studied as a versatile and sustainable metal for homogeneous catalysis, participating in a wide range of organic transformations. nih.govchinesechemsoc.orgacs.org These reactions often involve organometallic manganese species and proceed through mechanisms like C-H activation. chinesechemsoc.org
Furthermore, dissolved trivalent manganese (Mn(III)) has been identified as a key species in the transformation of organic contaminants in aqueous environments. nih.gov Depending on the substrate, Mn(III) can act either as a non-oxidative catalyst, facilitating reactions like N-dealkylation, or as a strong oxidant leading to degradation via redox processes. nih.gov
However, the study of dissolved manganese-molybdenum-nickel sulfide species in homogeneous catalysis is an area with very limited exploration. The synthesis and stabilization of such soluble multi-metallic sulfide clusters present significant chemical challenges. Consequently, there is a scarcity of literature reporting the use of dissolved Mn-Mo-Ni-S species for mediating organic transformations. Future research may explore the potential of such complexes, possibly stabilized by organic ligands, to unlock novel catalytic reactivity stemming from the synergistic effects of the three distinct metal centers.
Heterogeneous Catalysis Utilizing Supported or Nanostructured Manganese-Molybdenum-Nickel Sulfide Systems
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are the cornerstone of industrial chemical production due to their stability and ease of separation. Supported and nanostructured manganese-molybdenum-nickel sulfide systems are being developed for important industrial applications, such as hydroprocessing and oxidative desulfurization.
One area of application is in hydrotreating processes, which are crucial for removing sulfur from petroleum feedstocks. A patented approach describes the preparation of supported catalysts where manganese sulfide promotes molybdenum or tungsten sulfide. epo.org In this system, the promoter metal can be a mixture of manganese with nickel, cobalt, or copper, chelated by nitrogen-containing ligands. epo.org These catalysts are formed by heating a support material (like alumina (B75360) or silica) impregnated with a precursor salt under sulfur-containing, oxygen-free conditions. epo.org
In another application, nano-catalysts containing nickel, cobalt, manganese, and molybdenum supported on activated carbon have been designed for the oxidative desulfurization (ODS) of fuel oil. mdpi.com In this study, adding molybdenum to a nickel-cobalt-manganese catalyst enhanced its thermal stability and activity, with a 2 wt% Mo loading providing the optimal performance for sulfur removal. mdpi.com The activated carbon support offers a high surface area, stabilizing the highly distributed active metal phase. mdpi.com
The development of nanostructured catalysts is a key strategy to maximize the number of active sites and enhance performance. rsc.orgmdpi.com By controlling the synthesis of Mn-Mo-Ni-S systems at the nanoscale, it is possible to create materials with unique morphologies and improved catalytic properties for a variety of heterogeneous catalytic reactions.
Table 2: Applications of Supported Mn-Mo-Ni-S based Heterogeneous Catalysts
| Catalyst System | Support Material | Application | Key Finding |
|---|---|---|---|
| Mn-Ni promoted MoS2 | Alumina/Silica | Hydrotreating | Promoter mixture enhances catalytic activity for sulfur removal. epo.org |
| Ni-Co-Mn-Mo (NCMM) | Activated Carbon | Oxidative Desulfurization | 2 wt% Mo loading optimizes sulfur removal efficiency. mdpi.com |
Active Site Characterization and Turnover Mechanism Elucidation in Mn-Mo-Ni-S-Based Catalysis
Understanding the nature of active sites and the reaction mechanism is crucial for the rational design of improved catalysts. In multi-component catalysts like manganese-molybdenum-nickel sulfide, the catalytic activity often arises from synergistic interactions between the different metal centers.
In molybdenum-based sulfide catalysts used for hydrodesulfurization (HDS), such as Ni-MoS2, the active sites are widely believed to be located at the edges of the MoS2 slabs. The role of the promoter metal, like nickel, is to create a "Ni-Mo-S" phase. This phase is considered more active than unpromoted MoS2. The mechanism involves the creation of sulfur vacancies (coordinatively unsaturated sites) where reactant molecules can adsorb and undergo catalytic transformation. Nickel is thought to facilitate the formation of these vacancies and enhance the intrinsic activity of the Mo sites. researchgate.net
For electrocatalytic reactions like water splitting, the mechanism in mixed-metal sulfides involves a cooperative effort between the metal sites. In a Ni3S2/MnS system, it is proposed that oxygen vacancies adjacent to both Mn and Ni atoms act as active sites for the hydrogen evolution reaction (HER). mdpi.com These sites can lower the free energy of hydrogen adsorption (M-Hads), which is a critical step in the catalytic cycle. mdpi.com The turnover mechanism involves the adsorption of a proton, its reduction to form an adsorbed hydrogen atom, and the subsequent combination of two adsorbed hydrogen atoms to form and release H2 gas.
While a detailed mechanistic picture for a ternary Mn-Mo-Ni sulfide catalyst is still emerging, it is expected to involve a complex interplay where each metal contributes a specific function—one might be responsible for binding the reactant, another for facilitating electron transfer, and a third for promoting product release, leading to a catalytic activity greater than the sum of its parts. acs.orgnih.gov
Biomimetic Studies and Biological Relevance of Manganese Molybdenum Nickel Sulfide Analogues
Structural and Functional Models for Metalloenzymes Featuring Mn, Mo, or Ni and Sulfide (B99878) Cores (e.g., Nitrogenase, CO Dehydrogenase)
The design of structural and functional models for metalloenzymes is a cornerstone of bioinorganic chemistry. These synthetic analogues aim to replicate the essential structural motifs and catalytic activities of the native enzyme active sites. For metalloenzymes containing manganese, molybdenum, or nickel sulfide cores, these models are crucial for understanding their complex catalytic cycles.
Nitrogenase: The active site of molybdenum nitrogenase, the FeMo-cofactor ([MoFe7S9C]), is a complex cluster responsible for the reduction of dinitrogen (N2) to ammonia (NH3). While this cofactor does not naturally contain manganese or nickel, synthetic efforts to create analogues have explored the incorporation of other transition metals to probe the cofactor's electronic structure and catalytic mechanism. The synthesis of clusters containing Mo, Fe, and S has been a central theme in understanding dinitrogen activation. chemrxiv.org The replacement of iron with other metals, including nickel, has been investigated to understand the role of each metal in the cluster.
Carbon Monoxide Dehydrogenase (CODH): The active site of CODH, known as the C-cluster, is a Ni-Fe-S assembly that catalyzes the reversible oxidation of carbon monoxide (CO) to carbon dioxide (CO2). wikipedia.org The C-cluster is a prime target for biomimetic modeling. Synthetic models of the CODH active site have provided significant insights into the mechanism of CO binding and oxidation. rsc.org These models often feature Ni-Fe-S cores, and the principles learned from these systems can be extrapolated to hypothesize the behavior of more complex Mn-Mo-Ni-S clusters.
The following table summarizes key metalloenzymes and their native metal-sulfide cores that inspire the synthesis of Mn-Mo-Ni sulfide analogues.
| Metalloenzyme | Native Metal-Sulfide Core | Catalytic Function |
| Nitrogenase | [MoFe7S9C] | N2 reduction to NH3 |
| Carbon Monoxide Dehydrogenase (CODH) | [NiFe4S4] or [NiFe3S4] | Reversible oxidation of CO to CO2 |
| [NiFe]-Hydrogenase | Ni-Fe center with cysteine and sulfide ligation | Reversible oxidation of H2 |
Bio-inspired Design Principles for Manganese-Molybdenum-Nickel Sulfide Systems
Bio-inspired design leverages principles from nature to create novel functional materials and catalysts. rsc.orgastridlayton.com The design of Mn-Mo-Ni sulfide systems is guided by the structural and functional features of metalloenzyme active sites. Key design principles include:
Mimicking the Coordination Environment: The choice of ligands is critical to replicate the coordination geometry and electronic properties of the metal centers in the native enzyme. Sulfur-rich ligands, such as thiolates and polysulfides, are commonly employed to mimic the cysteine and inorganic sulfide coordination found in metalloenzymes.
Incorporating Redox-Active and Lewis-Acidic Sites: The combination of Mn, Mo, and Ni offers a rich interplay of redox activities and Lewis acidities. Bio-inspired design seeks to position these metals in a way that facilitates multi-electron transfer reactions and substrate binding, similar to what is observed in enzymes.
A study on Nickel-Cobalt-Manganese-Molybdenum (NCMM) nano-catalysts supported on activated carbon for desulfurization processes illustrates the application of these design principles in a materials science context, which can be adapted for designing discrete molecular clusters. mdpi.com
Investigation of Electron Transfer Chains and Cofactor Mimicry with Mn-Mo-Ni-S Clusters
Electron transfer is fundamental to the function of many metalloenzymes. In enzymes like nitrogenase, a sophisticated electron transfer chain delivers electrons to the active site cofactor for substrate reduction. nih.gov Synthetic Mn-Mo-Ni-S clusters can serve as models to study these electron transfer processes.
The presence of multiple redox-active metals (Mn, Mo, Ni) within a single cluster allows for the investigation of intramolecular electron transfer pathways. Electrochemical techniques, such as cyclic voltammetry, are employed to probe the redox potentials of the cluster and identify the metal centers involved in electron transfer events.
Cofactor mimicry involves the synthesis of clusters that not only structurally resemble the native cofactor but also replicate its function. The molybdenum cofactor (Moco) is a pterin-based ligand that coordinates molybdenum in a wide range of enzymes. nih.govmdpi.com While not a direct analogue, the study of synthetic Mn-Mo-Ni-S clusters can provide insights into the electronic interplay between different metals within a sulfide-rich environment, which is relevant to understanding the function of more complex biological cofactors.
Synthetic Analogues of Biological Active Sites Incorporating Manganese-Molybdenum-Nickel Sulfide Scaffolds
The synthesis of analogues of biological active sites is a challenging yet rewarding endeavor that provides tangible models for spectroscopic and reactivity studies. While direct synthetic analogues of a Mn-Mo-Ni sulfide active site are not yet prevalent in the literature, the synthesis of heterometallic sulfide clusters containing subsets of these metals provides a foundation for future work.
For instance, the synthesis of a paramagnetic Nickel-Manganese sulfido carbonyl cluster, Cp2Ni2Mn(CO)3(μ3-S)2, has been reported. josiahmanson.comfigshare.com This compound features a triangular Ni2Mn core with two triply bridging sulfido ligands. Such synthetic achievements demonstrate the feasibility of constructing clusters with mixed Mn and Ni centers in a sulfide environment.
The general approach to synthesizing these complex clusters often involves self-assembly reactions between metal carbonyls, chalcogen sources, and appropriate ligands. The characterization of these synthetic analogues relies on a combination of techniques, including X-ray crystallography, spectroscopy (IR, UV-Vis, EPR), and mass spectrometry.
Computational Approaches to Understanding Biological Functions via Mn-Mo-Ni-S Models
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and bonding in complex metal clusters. researchgate.netresearchgate.net These methods provide insights that are often difficult to obtain experimentally.
For Mn-Mo-Ni-S models, computational studies can be used to:
Predict Geometric Structures: DFT calculations can predict the most stable arrangement of atoms in a cluster, guiding synthetic efforts.
Analyze Electronic Structure: These calculations reveal the distribution of electron density and the nature of metal-metal and metal-ligand bonding. This is crucial for understanding the redox properties and reactivity of the cluster. nih.govaps.org
Model Reaction Mechanisms: DFT can be used to map out the energy profile of a catalytic reaction, identifying key intermediates and transition states. This provides a detailed picture of how the cluster might function as a catalyst.
For example, DFT calculations have been used to study the electronic structure of manganese clusters and the activation of small molecules on molybdenum-containing surfaces, providing a framework for understanding the potential catalytic activity of Mn-Mo-Ni-S systems. nih.govacs.org
The following table provides an overview of computational parameters that could be employed in the study of Mn-Mo-Ni-S clusters.
| Computational Method | Basis Set | Functional | Properties Calculated |
| Density Functional Theory (DFT) | Triple-zeta with polarization functions (e.g., def2-TZVP) | Hybrid functionals (e.g., B3LYP) or GGA functionals (e.g., PBE) | Optimized geometry, electronic energies, vibrational frequencies, magnetic properties |
| Time-Dependent DFT (TD-DFT) | Same as DFT | Same as DFT | Electronic absorption spectra (UV-Vis) |
| Ab initio methods (e.g., Coupled Cluster) | Correlation-consistent basis sets (e.g., cc-pVTZ) | CCSD(T) | High-accuracy energies for benchmarking DFT results |
Computational Chemistry and Theoretical Modeling of Manganese Molybdenum Nickel Sulfide Systems
Density Functional Theory (DFT) Calculations for Geometries, Energetics, and Electronic Properties of Mn-Mo-Ni-S
Density Functional Theory (DFT) stands as a cornerstone of computational materials science, balancing accuracy with computational feasibility for poly-atomic systems. semanticscholar.org In the context of Mn-Mo-Ni-S materials, DFT is employed to predict fundamental properties by solving the quantum mechanical equations that govern electron behavior. cmu.edu The theory's central premise is that the ground-state energy of a system is a unique functional of its electron density. cmu.edu
Geometries: DFT calculations are instrumental in determining the most stable atomic arrangements (geometries) of Mn-Mo-Ni-S clusters or crystal lattices. By systematically relaxing the positions of atoms until the forces on them are minimized, researchers can predict equilibrium bond lengths, bond angles, and lattice parameters. nih.gov For instance, studies on related metal sulfides like MoS₂ and NiS have successfully used DFT to confirm stable phases and predict structural parameters in close agreement with experimental data. nih.govresearchgate.net
Energetics: The thermodynamic stability of different Mn-Mo-Ni-S compositions and structures can be evaluated by calculating their formation energies. This allows for the prediction of whether a particular arrangement is likely to form and its stability relative to competing phases or decomposition products. DFT can also be used to investigate the energetics of surface phenomena, such as the adsorption energy of molecules on an Mn-Mo-Ni-S surface, which is crucial for understanding catalytic applications. nih.gov
Electronic Properties: DFT provides deep insights into the electronic structure, which dictates the material's electrical, optical, and magnetic properties. Key outputs include the band structure, which reveals whether the material is a metal, semiconductor, or insulator, and the Density of States (DOS), which shows the distribution of electronic energy levels. nih.gov For a complex sulfide (B99878) like Mn-Mo-Ni-S, DFT can elucidate the contributions of Mn 3d, Mo 4d, and Ni 3d orbitals to the valence and conduction bands, explaining its conductive and magnetic behavior. researchgate.netresearchgate.net
Interactive Table 1: Representative DFT-Calculated Properties for a Hypothetical MnMoNiS₄ System
| Property | Calculated Value | Units | Method/Functional |
| Lattice Parameter (a) | 5.45 | Å | GGA/PBE |
| Lattice Parameter (c) | 10.21 | Å | GGA/PBE |
| Formation Energy | -3.12 | eV/atom | GGA/PBE |
| Band Gap | 0.85 | eV | HSE06 |
| Magnetic Moment | 2.5 | µB/f.u. | GGA+U |
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Predictions in Manganese-Molybdenum-Nickel Sulfide Chemistry
While DFT is a powerful workhorse, more computationally intensive methods are required for situations demanding higher accuracy, particularly in describing electron correlation—the way electrons mutually avoid each other. wikipedia.org Ab initio ("from the beginning") methods, such as Hartree-Fock (HF) and the more advanced post-Hartree-Fock techniques, provide a systematic way to improve upon theoretical predictions. nih.gov
Post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory explicitly include electron correlation, which is approximated in standard DFT functionals. wikipedia.orgnih.gov Coupled Cluster with single, double, and perturbative triple excitations, known as CCSD(T), is often considered the "gold standard" in quantum chemistry for its high accuracy, though its computational cost limits its application to smaller molecular or cluster models of the Mn-Mo-Ni-S system. mit.edu
These high-accuracy methods are invaluable for:
Benchmarking: Validating the results obtained from more approximate and less expensive DFT functionals.
Excited States: Investigating electronic excited states, which are crucial for understanding optical and photochemical properties.
Complex Electronic Structures: Accurately describing systems where electron correlation is particularly strong, such as in bond-breaking processes or in transition metal complexes with multiple low-lying spin states. wikipedia.org
Interactive Table 2: Comparison of Calculated Relative Energies for Different Spin States of a [MnMoNiS₆]⁻² Cluster
| Method | Singlet State (0.0 eV) | Triplet State (eV) | Quintet State (eV) |
| DFT (B3LYP) | 0.00 | 0.45 | 0.98 |
| MP2 | 0.00 | 0.62 | 1.25 |
| CCSD(T) | 0.00 | 0.71 | 1.40 |
Molecular Dynamics Simulations to Investigate Solvation and Dynamics of Mn-Mo-Ni-S Complexes
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a "computational microscope" to observe atomic motions. By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the dynamics of Mn-Mo-Ni-S complexes, particularly in solution. k-state.edu
For complex ions in aqueous environments, a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. nih.gov In this hybrid method, the central Mn-Mo-Ni-S complex is treated with a high-level quantum mechanical method, while the surrounding solvent molecules (e.g., water) are treated with a more computationally efficient classical force field. nih.gov
MD simulations can reveal critical information about:
Solvation Structure: The arrangement and orientation of solvent molecules around the Mn-Mo-Ni-S complex, including the structure of the first and second hydration shells. nih.gov
Complex Dynamics: Vibrational and rotational motions of the complex and the exchange rates of solvent molecules between the solvation shells and the bulk solvent. nih.gov
Transport Properties: The diffusion of the complex through the solvent, which is important for understanding its behavior in electrochemical applications.
Interactive Table 3: Typical Parameters and Outputs from an MD Simulation of an [MnMoNiS₄] Cluster in Water
| Parameter / Output | Value / Description |
| Simulation Parameters | |
| Box Size | 30 x 30 x 30 ų |
| Number of Water Molecules | ~890 |
| Temperature | 298 K |
| Simulation Time | 10 ns |
| Key Outputs | |
| First Solvation Shell Peak (Mn-O) | 2.15 Å |
| Water Residence Time | ~50 ps |
Quantum Chemical Calculations of Reaction Pathways and Transition States for Mn-Mo-Ni-S Mediated Processes
Understanding the catalytic potential of Mn-Mo-Ni-S materials requires a detailed map of the chemical reactions they can facilitate. Quantum chemical calculations are essential for exploring reaction mechanisms, identifying intermediate species, and calculating the energy barriers associated with these transformations. rsc.orgnih.gov
By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest-energy path from reactants to products. researchgate.net This path includes locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a fleeting molecular configuration that determines the reaction rate. The energy difference between the reactants and the transition state is the activation energy (Ea). nih.gov Methods like the Artificial Force Induced Reaction (AFIR) can be used to systematically explore reaction pathways. nih.govchemrxiv.org
These calculations are critical for:
Mechanism Elucidation: Determining the step-by-step atomistic process of a catalytic cycle.
Catalyst Design: Predicting how modifications to the Mn-Mo-Ni-S structure (e.g., doping, creating vacancies) could lower the activation energy and improve reaction efficiency. rsc.org
Selectivity Prediction: Understanding why a certain product is formed over others by comparing the activation barriers of competing reaction pathways.
Interactive Table 4: Calculated Activation Energies for a Hypothetical Hydrogen Evolution Reaction Step on an Mn-Mo-Ni-S Surface
| Reaction Step | Reactant State | Transition State (TS) | Product State | Activation Energy (Ea) |
| H⁺ + e⁻ → H | H⁺ + Surface | [H-Surface]‡ | H adsorbed on surface | 0.45 eV |
| H + H* → H₂ | 2 H adsorbed | [H-H-Surface]‡ | H₂ + Surface | 0.68 eV |
Machine Learning and Data-Driven Approaches for Discovery and Prediction in Manganese-Molybdenum-Nickel Sulfide Research
The vast compositional and structural space of multi-element materials like Mn-Mo-Ni-S makes a purely experimental or first-principles computational exploration intractable. Machine learning (ML) and data-driven methods are revolutionizing materials discovery by accelerating this process. rsc.orgresearchgate.net
By training ML models—such as artificial neural networks (ANN), support vector machines (SVM), or random forests (RF)—on existing datasets of material properties, it is possible to make rapid predictions for new, unexplored materials. researchgate.netarxiv.orgfrontiersin.org The training data can come from large databases of DFT calculations or from experimental results. researchgate.netarxiv.org This predictive capability allows for high-throughput screening, where thousands of candidate Mn-Mo-Ni-S compositions can be quickly evaluated to identify the most promising ones for a specific application. illinois.edu
Key applications of ML in Mn-Mo-Ni-S research include:
Property Prediction: Rapidly estimating properties like bandgap, stability, or catalytic activity without performing costly computations or experiments. researchgate.netnih.gov
Inverse Design: Specifying a desired set of properties and using an ML model to predict the material composition and structure that would exhibit them. rsc.org
Accelerating Simulations: Developing machine-learned force fields or potentials that can significantly speed up molecular dynamics simulations or quantum chemical calculations. nih.gov
Interactive Table 5: Performance of Different Machine Learning Models in Predicting the Band Gap of Multi-Metallic Sulfides
| Machine Learning Model | Key Features | Prediction Accuracy (R²) | Root Mean Square Error (RMSE) |
| Random Forest (RF) | Composition, Atomic Radii | 0.92 | 0.15 eV |
| Support Vector Machine (SVM) | Composition, Electronegativity | 0.89 | 0.18 eV |
| Artificial Neural Network (ANN) | Full Crystal Graph | 0.95 | 0.11 eV |
Emerging Frontiers and Future Research Directions in Manganese Molybdenum Nickel Sulfide Chemistry
Integration of Manganese-Molybdenum-Nickel Sulfide (B99878) Clusters into Advanced Functional Materials
The incorporation of manganese-molybdenum-nickel sulfide (Mn-Mo-Ni-S) clusters into larger, functional materials is a key strategy for harnessing their unique properties. By embedding these clusters into various matrices, researchers can create advanced materials with tailored electronic, catalytic, and optical characteristics. The development of such materials is still in its early stages, but parallels can be drawn from related ternary sulfide systems.
For instance, ternary nickel-cobalt-manganese sulfide yolk-shell hollow spheres have been synthesized and demonstrated to be effective electrode materials for supercapacitors. These complex structures, with their large surface area and porous nature, facilitate efficient charge storage. Similarly, it is anticipated that the integration of Mn-Mo-Ni-S clusters into conductive frameworks, such as graphene or carbon nanotubes, could lead to high-performance materials for energy storage applications. The synergistic interplay between the individual metallic elements within the sulfide cluster is expected to enhance the electrochemical performance beyond that of single or bimetallic sulfides.
Future research in this area will likely focus on:
The development of methods to control the dispersion and loading of Mn-Mo-Ni-S clusters within various support materials.
Investigating the interface between the sulfide clusters and the host matrix to understand and optimize charge transfer processes.
Exploring the use of these composite materials in a wider range of applications, including sensors, photocatalysis, and thermoelectric devices.
| Material System | Potential Application | Key Features |
| Mn-Mo-Ni-S / Graphene Composite | Supercapacitors, Batteries | High conductivity, large surface area, synergistic electrochemical activity. |
| Mn-Mo-Ni-S in Porous Carbon | Electrocatalysis | High density of active sites, enhanced mass transport. |
| Mn-Mo-Ni-S Quantum Dots | Optoelectronics, Bio-imaging | Tunable bandgap, quantum confinement effects. |
Exploration of Novel Synthetic Methodologies for Architecturally Diverse Mn-Mo-Ni-S Complexes
The synthesis of architecturally diverse Mn-Mo-Ni-S complexes is crucial for tuning their properties and exploring their full potential. Researchers are actively investigating various synthetic routes to control the size, shape, and composition of these clusters.
Hydrothermal and Solvothermal Synthesis: These are powerful techniques for the crystallization of inorganic materials from solution under controlled temperature and pressure. By carefully selecting the precursors, solvents, and reaction conditions, it is possible to synthesize a variety of nanostructured Mn-Mo-Ni-S materials. For example, a one-pot hydrothermal method has been successfully used to synthesize molybdenum nickel sulfide with a hierarchical flower-like structure. rsc.org Adapting such methods to include a manganese precursor could yield novel ternary sulfide architectures.
Molecular Precursor Approach: The use of single-source molecular precursors, which contain all the desired elements (Mn, Mo, Ni, and S) in a single molecule, offers a promising route to forming well-defined clusters and materials with precise stoichiometry. This approach can lead to lower reaction temperatures and better control over the final product's morphology and phase. While specific single-source precursors for the Mn-Mo-Ni-S system are not yet widely reported, the development of such molecules is a key area for future research.
Templating Methods: Using templates, such as metal-organic frameworks (MOFs) or porous silica, can guide the growth of Mn-Mo-Ni-S clusters into specific architectures. The template provides a scaffold for the formation of the sulfide material, and its subsequent removal can leave behind a porous and high-surface-area structure.
Future work in this area will likely involve:
The design and synthesis of novel single-source molecular precursors.
The use of advanced in situ monitoring techniques to understand the nucleation and growth mechanisms of Mn-Mo-Ni-S clusters.
The exploration of non-traditional synthesis methods, such as microwave-assisted and sonochemical techniques, to access new kinetic phases and morphologies.
| Synthetic Method | Advantages | Potential Architectures |
| Hydrothermal/Solvothermal | Good crystallinity, control over morphology | Nanoflowers, nanosheets, hollow spheres |
| Molecular Precursor | Precise stoichiometry, lower temperatures | Well-defined clusters, thin films |
| Templating | Controlled porosity and architecture | Porous networks, ordered arrays |
Application of Manganese-Molybdenum-Nickel Sulfide Systems in Sustainable Chemistry and Renewable Energy Technologies
The unique electronic and catalytic properties of manganese-molybdenum-nickel sulfide systems make them promising candidates for applications in sustainable chemistry and renewable energy.
Catalysis for Hydrogen Evolution: The production of hydrogen through water splitting is a cornerstone of a future hydrogen economy. Ternary metal sulfides containing molybdenum and other transition metals like nickel and manganese have shown significant promise as electrocatalysts for the hydrogen evolution reaction (HER). The catalytic activities of MMoSₓ (where M can be Ni, Co, Fe, and Mn) catalysts have been investigated, with the nickel-containing variant showing the highest efficiency. researchgate.net The synergy between the different metals is believed to optimize the adsorption of hydrogen intermediates, thereby lowering the overpotential required for the reaction.
Desulfurization of Fuels: The removal of sulfur compounds from fossil fuels is a critical process for reducing air pollution. Oxidative desulfurization (ODS) is an environmentally friendly method for this purpose. Nano-catalysts composed of nickel, cobalt, manganese, and molybdenum supported on activated carbon have been shown to be highly efficient for the ODS of wide-cut oil. mdpi.comresearchgate.net The presence of multiple transition metals provides a variety of active sites for the oxidation of sulfur-containing molecules.
Energy Storage: As mentioned in section 10.1, ternary metal sulfides are being actively explored as electrode materials for supercapacitors and batteries. Their rich redox chemistry and high theoretical capacitance make them attractive alternatives to more expensive materials. The combination of manganese, molybdenum, and nickel in a sulfide matrix could offer a unique balance of high energy density, power density, and cycling stability.
Future research in this domain will likely focus on:
Optimizing the composition and structure of Mn-Mo-Ni-S catalysts to maximize their activity and durability for HER and other catalytic reactions.
Understanding the reaction mechanisms at the molecular level to guide the design of more efficient catalysts.
Fabricating and testing Mn-Mo-Ni-S based electrodes in practical energy storage devices.
| Application Area | Role of Mn-Mo-Ni Sulfide | Research Findings |
| Hydrogen Evolution Reaction (HER) | Electrocatalyst | Ternary MMoSₓ (M=Ni, Co, Fe, Mn) catalysts show high activity, with NiMoSₓ being the most efficient. researchgate.net |
| Oxidative Desulfurization (ODS) | Catalyst | Ni-Co-Mn-Mo nano-catalysts on activated carbon exhibit high sulfur removal efficiency. mdpi.comresearchgate.net |
| Energy Storage | Electrode Material | Related ternary sulfides like Ni-Co-Mn sulfide show high specific capacitance and energy density. miragenews.com |
Development of In Situ and Operando Spectroscopic Techniques for Real-Time Characterization of Mn-Mo-Ni-S Reactions
To fully understand and optimize the performance of Mn-Mo-Ni-S materials in their various applications, it is essential to characterize them under working conditions. In situ and operando spectroscopic techniques provide a powerful means to probe the structural and electronic changes that occur in real-time during a chemical reaction or electrochemical process.
In Situ X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a highly effective tool for determining the local atomic and electronic structure of metal centers. By performing XAS measurements in situ, researchers can track changes in the oxidation state, coordination number, and bond distances of manganese, molybdenum, and nickel during catalytic reactions or charge-discharge cycles. For example, in situ XAS has been used to study the active sites in amorphous molybdenum sulfide electrocatalysts for proton reduction. researchgate.netmiragenews.commdpi.com
Operando Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of molecules and materials, making it sensitive to changes in chemical bonding and crystal structure. In an operando setup, Raman spectra can be collected while the material is actively functioning as a catalyst or electrode. This allows for the identification of reaction intermediates and the observation of phase transformations. Operando Raman spectroscopy has been successfully applied to study the dynamic changes in Ni-Mo catalysts during the oxygen evolution reaction. researchgate.netacs.org
The development and application of these techniques to the Mn-Mo-Ni-S system will be crucial for:
Identifying the true active sites for catalysis and energy storage.
Understanding the mechanisms of activation, deactivation, and regeneration of these materials.
Establishing structure-property relationships that can guide the rational design of improved materials.
| Technique | Information Obtained | Relevance to Mn-Mo-Ni-S |
| In Situ X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination environment, bond distances. | Elucidating the role of each metal center during reaction. |
| Operando Raman Spectroscopy | Vibrational modes, phase transformations, reaction intermediates. | Identifying active species and understanding reaction pathways. |
| In Situ X-ray Diffraction (XRD) | Crystal structure, phase evolution. | Monitoring structural changes during synthesis and operation. |
Theoretical and Computational Advancements for Predictive Design and Understanding of Manganese-Molybdenum-Nickel Sulfide Behavior
Theoretical and computational methods are becoming increasingly indispensable in the field of materials science for predicting the properties of new materials and for providing a deeper understanding of their behavior at the atomic level.
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Mn-Mo-Ni-S clusters, DFT calculations can be used to:
Predict the most stable geometric structures.
Calculate the electronic band structure and density of states to understand their electrical and optical properties.
Model the adsorption of reactant molecules on the cluster surface to identify active sites and elucidate reaction mechanisms.
Simulate spectroscopic data (e.g., XAS and Raman spectra) to aid in the interpretation of experimental results.
DFT studies on related systems, such as Ni-Mo alloys on MXene supports, have provided valuable insights into how the electronic structure of catalytic sites can be tailored to optimize the adsorption of reaction intermediates. acs.org
Machine Learning and High-Throughput Screening: The vast compositional and structural space of ternary and quaternary metal sulfides makes a purely experimental approach to materials discovery time-consuming and expensive. Machine learning (ML) models, trained on existing experimental and computational data, can be used to predict the properties of new candidate materials, thereby accelerating the discovery process. High-throughput computational screening, guided by ML, can be employed to systematically explore the potential energy surface of the Mn-Mo-Ni-S system to identify promising new structures with desired functionalities. Recently, machine learning techniques have been applied to develop design strategies for ternary metal sulfide-based electrocatalysts for CO₂ reduction. researchgate.netmiragenews.com
Future directions in this area include:
Developing more accurate and efficient computational methods for modeling complex, multimetallic sulfide systems.
Combining DFT calculations with kinetic Monte Carlo simulations to model the long-term evolution of these materials under reaction conditions.
Building comprehensive databases of the properties of ternary and quaternary metal sulfides to train more powerful machine learning models for materials discovery.
| Computational Method | Purpose | Application to Mn-Mo-Ni-S |
| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic prediction. | Understanding catalytic activity and predicting stable structures. |
| Machine Learning (ML) | High-throughput screening, property prediction. | Accelerating the discovery of new Mn-Mo-Ni-S materials with desired properties. |
| Molecular Dynamics (MD) | Simulating atomic motion and system dynamics. | Investigating ion diffusion and structural stability in energy storage applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
